molecular formula C18H16ClN3O B11198174 11-(4-chlorobenzyl)-2,3,4,11-tetrahydro-6H-pyrimido[2,1-b]quinazolin-6-one

11-(4-chlorobenzyl)-2,3,4,11-tetrahydro-6H-pyrimido[2,1-b]quinazolin-6-one

Cat. No.: B11198174
M. Wt: 325.8 g/mol
InChI Key: LVMBAFFCTKLTJJ-UHFFFAOYSA-N
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Description

11-[(4-CHLOROPHENYL)METHYL]-2H,3H,4H,6H,11H-PYRIMIDO[2,1-B]QUINAZOLIN-6-ONE is a compound belonging to the class of quinazolinone derivatives. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-[(4-CHLOROPHENYL)METHYL]-2H,3H,4H,6H,11H-PYRIMIDO[2,1-B]QUINAZOLIN-6-ONE typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of anthranilic acid derivatives with acetic anhydride to form benzoxazinone intermediates, which are then further reacted to form the desired quinazolinone structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

11-[(4-CHLOROPHENYL)METHYL]-2H,3H,4H,6H,11H-PYRIMIDO[2,1-B]QUINAZOLIN-6-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents on the quinazolinone ring .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 11-[(4-CHLOROPHENYL)METHYL]-2H,3H,4H,6H,11H-PYRIMIDO[2,1-B]QUINAZOLIN-6-ONE involves its interaction with specific molecular targets. It may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Quinazolin-2(1H)-one
  • Quinazolin-4(3H)-one
  • Quinazolin-2,4(1H,3H)-one

Uniqueness

11-[(4-CHLOROPHENYL)METHYL]-2H,3H,4H,6H,11H-PYRIMIDO[2,1-B]QUINAZOLIN-6-ONE is unique due to its specific substitution pattern and the presence of the 4-chlorophenylmethyl group.

Properties

Molecular Formula

C18H16ClN3O

Molecular Weight

325.8 g/mol

IUPAC Name

11-[(4-chlorophenyl)methyl]-3,4-dihydro-2H-pyrimido[2,1-b]quinazolin-6-one

InChI

InChI=1S/C18H16ClN3O/c19-14-8-6-13(7-9-14)12-22-16-5-2-1-4-15(16)17(23)21-11-3-10-20-18(21)22/h1-2,4-9H,3,10-12H2

InChI Key

LVMBAFFCTKLTJJ-UHFFFAOYSA-N

Canonical SMILES

C1CN=C2N(C1)C(=O)C3=CC=CC=C3N2CC4=CC=C(C=C4)Cl

Origin of Product

United States

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